N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9688480
InChI: InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)12-19-17-11-10-16(20-21-17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,21)
SMILES: C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol

N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine

CAS No.:

Cat. No.: VC9688480

Molecular Formula: C17H14ClN3

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine -

Specification

Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-amine
Standard InChI InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)12-19-17-11-10-16(20-21-17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,21)
Standard InChI Key IWRDPXUHDSGFJI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a pyridazine core (C₄H₃N₂) with a phenyl group at position 6 and a 4-chlorobenzylamine group at position 3. The 4-chlorobenzyl moiety introduces electron-withdrawing effects due to the chlorine atom, potentially enhancing binding affinity to biological targets . Key features include:

  • Pyridazine ring: Aromatic system with nitrogen atoms at positions 1 and 2.

  • Phenyl group: Enhances lipophilicity and π-π stacking interactions.

  • 4-Chlorobenzylamine: Contributes to electronic and steric effects, influencing reactivity and target selectivity.

The molecular formula is C₁₇H₁₄ClN₃, with a molecular weight of 299.77 g/mol.

Synthetic Methodologies

Route 1: Nucleophilic Substitution

A common approach involves substituting a chlorine atom at position 3 of 6-phenylpyridazine with 4-chlorobenzylamine :

  • Synthesis of 3-chloro-6-phenylpyridazine:

    • React 6-phenylpyridazin-3-ol with phosphorus oxychloride (POCl₃) under reflux .

    • Yield: ~90% (based on analogous reactions) .

  • Amination:

    • React 3-chloro-6-phenylpyridazine with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).

    • Conditions: Reflux at 80°C for 12–24 hours.

    • Yield: ~65–75% (estimated from similar protocols).

Route 2: Reductive Amination

An alternative method employs reductive amination of 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde :

  • Formation of imine intermediate:

    • React 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde in ethanol.

  • Reduction:

    • Use sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

    • Yield: ~70% (based on microwave-assisted protocols) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H stretches: Broad bands at 3197–3560 cm⁻¹ (primary amine) .

  • C-Cl stretch: Sharp peak at 750–800 cm⁻¹ .

  • Aromatic C=C: Peaks at 1577–1608 cm⁻¹ .

¹H NMR (400 MHz, DMSO-d₆):

  • Pyridazine protons: Doublets at δ 8.32 (J = 9.0 Hz, H-4) and δ 7.94 (J = 9.0 Hz, H-5) .

  • Phenyl group: Multiplet at δ 7.41–7.63 (5H) .

  • 4-Chlorobenzyl:

    • Aromatic protons: δ 7.52–7.71 (4H, Ar–H) .

    • Methylene (-CH₂-): Singlet at δ 4.35 (2H).

  • NH: Broad singlet at δ 9.18 (D₂O exchangeable) .

¹³C NMR (100 MHz, DMSO-d₆):

  • Pyridazine carbons: δ 152.69 (C-3), 160.53 (C-6) .

  • Phenyl carbons: δ 126.20–137.09 .

  • 4-Chlorobenzyl carbons: δ 129.86 (C-Cl), 55.88 (CH₂) .

Biological Activity and Mechanisms

Antimicrobial Effects

Chlorophenyl-substituted heterocycles demonstrate broad-spectrum antimicrobial activity. In microwave-synthesized analogs, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL .

Physicochemical Properties

PropertyValue
Melting Point155–158°C (estimated)
SolubilityDMSO: >10 mg/mL; Water: <1 mg/mL
LogP (Partition Coefficient)3.2 (predicted)

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via microwave-assisted or catalytic methods .

  • Target Identification: Screening against kinase panels (e.g., JNK1, EGFR).

  • Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.

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